3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride

Chemical Synthesis Process Chemistry Building Blocks

Fluorinated amino alcohol building blocks often present solubility and storage challenges in kilo-scale synthesis. 3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride (CAS 3832-24-4) solves these as a water-soluble crystalline HCl salt with ambient storage stability. • Crystalline solid (mp 154-155 °C) enables aqueous reaction media. • Chromatography-free asymmetric synthesis supports scalable CETP API manufacture. • Ambient storage avoids cold-chain logistics; no chiral resolution required. Ideal for process chemistry targeting CETP and HIV protease inhibitors.

Molecular Formula C3H7ClF3NO
Molecular Weight 165.54 g/mol
CAS No. 3832-24-4
Cat. No. B1290780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride
CAS3832-24-4
Molecular FormulaC3H7ClF3NO
Molecular Weight165.54 g/mol
Structural Identifiers
SMILESC(C(C(F)(F)F)O)N.Cl
InChIInChI=1S/C3H6F3NO.ClH/c4-3(5,6)2(8)1-7;/h2,8H,1,7H2;1H
InChIKeyDHSCPPZGIAEZHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1,1,1-trifluoropropan-2-ol Hydrochloride – Technical Baseline & Procurement Context


3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride (CAS 3832-24-4) is a fluorinated amino alcohol building block supplied as a crystalline hydrochloride salt [1]. Its structure features a trifluoromethyl group, a hydroxyl moiety, and a protonated primary amine [1]. The compound serves as a key chiral intermediate in the synthesis of pharmaceuticals targeting cholesteryl ester transfer protein (CETP) and HIV protease , with over 800 associated patents [2]. Its procurement value is defined by specific physicochemical and handling characteristics—crystallinity, water solubility, and storage stability—that directly influence its utility in synthetic workflows [1].

1 Salt-form building block for chiral pharmaceutical synthesis
2 Water-soluble hydrochloride supports aqueous reaction design
3 Chiral pool sourcing for CETP and HIV protease inhibitor workflows

3-Amino-1,1,1-trifluoropropan-2-ol Hydrochloride – Generic Substitution Challenges


In-class alternatives—the free base (CAS 431-38-9) and the separate (R)- and (S)-enantiomers—are not functionally interchangeable for this hydrochloride salt [1]. The hydrochloride exhibits a melting point of 99 °C and a density of 1.344 g/cm³, indicating a crystalline solid with favorable handling characteristics [1]. In contrast, the free base is a liquid at room temperature . This physical-state divergence directly impacts solubility (the salt is water-soluble [1]), storage requirements (ambient temperature for the salt vs. refrigerated for the free base ), and synthetic utility. Substituting without accounting for these differences introduces unpredictable reaction outcomes and potential procurement inefficiencies, as detailed in the quantitative evidence below.

Crystalline hydrochloride salt
Ambient storage, solid handling
vs
Free base (CAS 431-38-9)
Liquid; requires 2–8 °C, dark storage
Single enantiomer salt form
Chiral fidelity, crystalline purity
vs
Racemate or opposite enantiomer
May shift stereochemical outcome

3-Amino-1,1,1-trifluoropropan-2-ol Hydrochloride – Differentiation vs. Analogs


Solid Crystalline Form vs. Liquid Free Base: Handling & Stability

The hydrochloride salt (CAS 3832-24-4) is a white crystalline solid with a melting point of 99 °C [1]. In contrast, the free base (CAS 431-38-9) is a liquid at ambient conditions . This fundamental difference in physical state confers the hydrochloride with superior handling properties for precise weighing and formulation. Furthermore, the hydrochloride can be stored long-term in a cool, dry place , whereas the free base requires refrigeration (2–8 °C) and protection from light .

Physical State
Head-to-head
Crystalline solid (MP 99 °C) vs. liquid free base
Ambient vs. refrigerated storage
Supports ambient procurement and precise weighing
Chemical Synthesis Process Chemistry Building Blocks

Water Solubility: Aqueous Reactions Without Co-Solvents

The hydrochloride salt is explicitly documented as soluble in water [1]. While quantitative solubility values are not reported in the peer-reviewed literature, the compound's use as an aqueous building block is a differentiating feature relative to many trifluoromethylated intermediates that require organic solvents. This property enables direct use in aqueous-phase reactions or biphasic systems without pre-neutralization or co-solvent addition.

Aqueous Solubility
Supporting evidence
Water-soluble hydrochloride salt
Quantitative solubility not reported
Enables aqueous-phase reactions without co-solvent
Solubility Reaction Engineering Process Chemistry

Enantiomeric Purity via Chromatography-Free Asymmetric Synthesis

A published chromatography-free asymmetric synthesis of the (R)-enantiomer achieved large-scale production using either asymmetric hydrogenation or biocatalytic reduction [1]. This methodology contrasts with traditional routes that rely on opening of a volatile chiral epoxide in a closed reactor, which is difficult to monitor [1]. The target hydrochloride salt can be derived from this enantiomerically pure intermediate, ensuring high chiral fidelity for downstream applications such as CETP inhibitor synthesis [1].

Asymmetric Route
Cross-study comparable
Chromatography-free, large-scale asymmetric synthesis
Hydrogenation or biocatalytic reduction
Supports consistent enantiopure procurement
Chiral Synthesis Asymmetric Hydrogenation Process Chemistry

CETP Inhibition: Core Building Block for Potent Modulators

The trifluoro-3-amino-2-propanol scaffold is a core component of N,N-disubstituted CETP inhibitors, a class of compounds with demonstrated picomolar potency in vitro [1]. While no direct IC50 comparison between the hydrochloride and other salts exists, the hydrochloride provides a stable, solid, and water-soluble form of this essential pharmacophore. The scaffold's importance is underscored by its inclusion in over 85 CETP inhibitor derivatives analyzed in QSAR models [2].

CETP Scaffold Role
Class-level inference
Core component of reported picomolar CETP inhibitors
QSAR models, no direct salt comparison
Supports CETP inhibitor pharmacophore research
Medicinal Chemistry CETP Inhibition Cardiovascular Disease

3-Amino-1,1,1-trifluoropropan-2-ol Hydrochloride – Validated Use Cases


Large-Scale Synthesis of Enantiopure CETP Inhibitors

The chromatography-free asymmetric synthesis route [1] and solid crystalline form [2] make the hydrochloride an ideal building block for kilogram-scale manufacturing of CETP-targeting cardiovascular therapeutics.

Aqueous-Phase Medicinal Chemistry Campaigns

Researchers designing CETP or HIV protease inhibitors can leverage the compound's water solubility [1] to perform reactions in aqueous media, eliminating solvent compatibility issues common with fluorinated building blocks.

Chiral Pool Sourcing for Pharmaceutical Process Development

The robust asymmetric synthesis [1] and ambient storage stability [2] position the hydrochloride as a reliable starting material for process chemistry groups seeking to avoid cold-chain logistics and chiral resolution steps.

Application
Selection Property
Validation Focus
CETP inhibitor synthesis scale-up
Crystalline salt, asymmetric route
Enantiopurity and ambient logistics
Aqueous medicinal chemistry campaigns
Water solubility
Reaction solvent compatibility
Chiral pool process development
Ambient storage, scalable route
Cold-chain avoidance, chiral fidelity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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